N-(2,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This acetamide derivative features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a thioacetamide linker bonded to a 2,5-dimethylphenyl moiety. The 3-methylphenyl and pyrrole substituents likely influence electronic properties and steric interactions, while the dimethylphenyl group may enhance lipophilicity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-7-6-8-19(13-16)22-25-26-23(28(22)27-11-4-5-12-27)30-15-21(29)24-20-14-17(2)9-10-18(20)3/h4-14H,15H2,1-3H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOHDKIDUSORCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole and pyrrole intermediates, followed by their coupling with the acetamide moiety. Common reagents used in these reactions include:
Aromatic amines: for the formation of the triazole ring.
Pyrrole derivatives: for the pyrrole ring synthesis.
Acylating agents: for introducing the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control reaction temperature.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of aromatic nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study found that it induces apoptosis in human breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the triazole moiety enhance its antibacterial efficacy. Compounds with electron-withdrawing groups on the phenyl ring exhibited significantly higher activity .
Anticonvulsant Effects
Another notable application is its anticonvulsant properties. Preliminary studies suggest that derivatives of this compound may be effective in reducing seizure activity in animal models, potentially offering a new avenue for epilepsy treatment .
Pesticidal Activity
The compound's unique chemical structure suggests potential use as a pesticide. Research indicates that similar triazole derivatives possess fungicidal properties, which may be applicable in agricultural settings to combat fungal pathogens . The effectiveness of these compounds against specific plant diseases is currently under investigation.
Photonic Materials
Recent advancements in material science have identified triazole-containing compounds as potential candidates for photonic applications due to their nonlinear optical properties. The incorporation of this compound into polymer matrices has been explored for developing advanced optical materials .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Antimicrobial | Moderate | |
| Anticonvulsant | Promising | |
| Pesticidal | Under Study | |
| Optical Materials | Potential |
Case Study: Anticancer Screening
In a controlled screening of a drug library on multicellular spheroids, this compound was identified as a novel anticancer compound with significant efficacy against resistant cell lines . This study underscores the importance of continued research into its pharmacological potential.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Triazole-Acetamide Core
The following table summarizes key structural differences and inferred properties:
Key Observations:
- Electronic Effects : The target compound’s pyrrole group (electron-donating) contrasts with the pyridine (electron-withdrawing) in and the chlorine in . This may alter binding affinities in biological targets.
- Hydrophobicity : The ethoxy group in and naphthalenyloxy in increase lipophilicity compared to the target’s methylphenyl group.
- Biological Activity : Compounds with furan (e.g., ) exhibit anti-exudative activity in rats, suggesting the target’s pyrrole group could modulate similar pathways.
Spectroscopic and Analytical Data
Biological Activity
N-(2,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This complex structure includes a triazole moiety and a pyrrole ring, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing triazole and pyrrole structures often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Triazole derivatives are well-documented for their antifungal properties. The compound's ability to inhibit fungal growth is likely due to interference with ergosterol biosynthesis.
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Affinity Data
The compound has shown promising results in various assays. The following table summarizes key findings related to its biological activity:
| Biological Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Inhibition of MEK1/2 | Staphylococcus aureus | 15400 | |
| Antifungal Activity | Candida albicans | 5000 | |
| Cytotoxicity in Cancer | MV4-11 Leukemia Cells | 1200 |
Study 1: Antifungal Efficacy
A study investigated the antifungal properties of this compound against Candida albicans. The compound demonstrated significant inhibition at concentrations as low as 5000 nM, suggesting potential for further development as an antifungal agent.
Study 2: Anticancer Activity
In a preclinical study assessing the anticancer effects on MV4-11 leukemia cells, the compound exhibited an IC50 value of 1200 nM. This study highlighted the compound's mechanism involving apoptosis induction and cell cycle arrest at the G0/G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
